(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has an ethoxycarbonyl group and a methoxy group attached to a phenyl ring, which is further bonded to the boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the reaction mixture to 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: De-boronated aryl compounds.
Scientific Research Applications
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, such as serine or threonine .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and methoxy groups, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Similar structure but without the ethoxycarbonyl group, leading to different reactivity and applications.
3-Ethoxycarbonylphenylboronic Acid: Similar structure but without the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups also influence its solubility and stability, making it a valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C10H13BO5 |
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Molecular Weight |
224.02 g/mol |
IUPAC Name |
(3-ethoxycarbonyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
IIYNPDKQDZZYLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(=O)OCC)(O)O |
Origin of Product |
United States |
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